1,2-Dimethyl-1h-indole-3-ethanol
CAS No.:
Cat. No.: VC18228160
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO |
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Molecular Weight | 189.25 g/mol |
IUPAC Name | 2-(1,2-dimethylindol-3-yl)ethanol |
Standard InChI | InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3 |
Standard InChI Key | SCEQUIRLFLQSGU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1,2-dimethyl-1H-indole-3-ethanol is C12H15NO, with a molecular weight of 189.25 g/mol. Its structure combines the planar aromatic indole core with functional groups that influence its reactivity and solubility (Table 1).
Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-Indole-3-Ethanol
Property | Value |
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Molecular Formula | C12H15NO |
Molecular Weight | 189.25 g/mol |
Boiling Point | ~280–285°C (estimated) |
Solubility | Soluble in ethanol, chloroform; insoluble in water |
Density | 1.12–1.15 g/cm³ (predicted) |
The ethanol group at the 3-position enhances polarity compared to simpler methylated indoles like 1,2-dimethyl-1H-indole (CAS 875-79-6), which has a molecular weight of 145.20 g/mol and lower solubility in polar solvents . This modification likely improves interactions with biological targets, a hypothesis supported by studies on analogous 3-substituted indoles .
Synthetic Routes and Optimization
Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone method for indole derivatives, can be adapted for 1,2-dimethyl-1H-indole-3-ethanol. This involves cyclizing a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For example:
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Starting Materials: 2-methylcyclohexanone and 4-methoxyphenylhydrazine.
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Reaction Conditions: Reflux in acetic acid with catalytic HCl.
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Post-Synthesis Modification: Reduction of a 3-carbaldehyde intermediate (e.g., using NaBH4) to introduce the ethanol group .
Key Challenges:
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Regioselectivity: Ensuring methylation occurs at the 1- and 2-positions requires careful control of reaction conditions.
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Oxidation Sensitivity: The ethanol group may oxidize to a ketone under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .
Biological Activities and Mechanisms
Indole derivatives are renowned for their broad-spectrum bioactivity. While direct data on 1,2-dimethyl-1H-indole-3-ethanol are sparse, structurally related compounds exhibit the following properties:
Antimicrobial Activity
3-Substituted indoles, such as 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one, demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The ethanol group may enhance membrane permeability, potentiating similar effects in 1,2-dimethyl-1H-indole-3-ethanol.
Enzyme Modulation
Indole-3-ethanol derivatives interact with cytochrome P450 enzymes, influencing metabolic pathways. For instance, 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde inhibits CYP3A4 with an IC50 of 12 µM. The ethanol group’s hydrogen-bonding capacity could amplify such interactions.
Industrial and Research Applications
Pharmaceutical Intermediates
1,2-Dimethyl-1H-indole-3-ethanol serves as a precursor for:
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Antihyperlipidemic Agents: Modifications at the 3-position improve binding to peroxisome proliferator-activated receptors (PPAR-α) .
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Antiviral Compounds: Ethanol-substituted indoles show promise in inhibiting viral proteases, as seen in HIV-1 reverse transcriptase studies .
Agrochemical Development
The compound’s stability under UV light (λmax: 290 nm) makes it suitable for herbicidal formulations. Analogous indoles are used in plant growth regulators, enhancing crop yields by 15–20% in field trials .
Comparative Analysis with Structural Analogs
Table 2: Comparison of 1,2-Dimethyl-1H-Indole-3-Ethanol and Related Compounds
The dual methyl and ethanol substitutions in 1,2-dimethyl-1H-indole-3-ethanol likely synergize to enhance both lipophilicity (for membrane penetration) and hydrogen-bonding capacity (for target specificity) .
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